molecular formula C20H15N5O B2869062 N-([2,3'-bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide CAS No. 2034440-89-4

N-([2,3'-bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide

Cat. No.: B2869062
CAS No.: 2034440-89-4
M. Wt: 341.374
InChI Key: WSMMASRGALUNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3'-Bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide (CAS 2034440-89-4) is a synthetically designed small molecule based on a quinoxaline carboxamide core, a structure recognized in medicinal chemistry as a privileged scaffold with affinity for diverse biological targets . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Literature indicates that this specific compound has been previously evaluated as a serotonin type 3 (5-HT 3 ) receptor antagonist . This mechanism is of significant research interest for investigating disorders of the central nervous system, as 5-HT 3 receptor antagonism has been associated with antidepressant and anxiolytic activities in preclinical behavioral models for related quinoxaline-2-carboxamide compounds . Furthermore, the quinoxaline core is a key structural motif in compounds with documented antimycobacterial activity, suggesting this chemical class has potential for exploration in infectious disease research, particularly against Mycobacterium tuberculosis . Researchers can leverage this high-purity compound to probe its specific mechanism of action and further elucidate its value as a tool in neuroscience and microbiology. The product is readily available for purchase in various quantities to support ongoing scientific investigations .

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c26-20(18-13-23-16-7-1-2-8-17(16)25-18)24-12-15-6-4-10-22-19(15)14-5-3-9-21-11-14/h1-11,13H,12H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMMASRGALUNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,3'-bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H15_{15}N5_5O
  • Molecular Weight : 341.4 g/mol
  • CAS Number : 2191266-37-0

The compound features a bipyridine moiety which enhances its binding affinity to biological targets, making it a promising candidate for drug development.

Target Interactions

This compound exhibits multiple potential targets:

  • Human DNA Topoisomerase : Inhibition of this enzyme disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
  • Vascular Endothelial Growth Factor Receptor (VEGFR) : The compound may inhibit angiogenesis by blocking VEGFR, thereby limiting tumor growth and metastasis .

Biochemical Pathways

The compound's interaction with these targets can influence various biochemical pathways:

  • Cell Cycle Regulation : By inhibiting DNA topoisomerase, it can induce apoptosis in rapidly dividing cells.
  • Angiogenesis Inhibition : Blocking VEGFR can starve tumors of necessary nutrients and oxygen .

In Vitro Studies

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines:

Cell LineIC50_{50} (µM)Effect
HepG25.0High cytotoxicity
SK-OV-34.5High cytotoxicity
PC-36.0Moderate cytotoxicity

These findings suggest that the compound exhibits selective toxicity towards liver and ovarian cancer cells, potentially due to the expression of VEGFR in these cell lines .

Animal Studies

In vivo studies have confirmed the efficacy of the compound against solid tumors with minimal toxicity to bone marrow. This property is crucial for developing therapeutic agents that minimize side effects during cancer treatment .

Case Studies

  • Case Study on Hepatocellular Carcinoma : A study evaluated the efficacy of this compound in a HepG2 xenograft model. Results indicated significant tumor reduction compared to control groups, supporting its role as a potential therapeutic agent for liver cancer .
  • Antimicrobial Activity Assessment : The compound was tested against Mycobacterium tuberculosis (Mtb). It demonstrated an MIC (Minimum Inhibitory Concentration) value that indicates potential for treating tuberculosis alongside its anticancer properties .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics typical of quinoxaline derivatives. However, further studies are required to fully characterize its metabolism and excretion pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following table summarizes key structural differences between N-([2,3'-bipyridin]-3-ylmethyl)quinoxaline-2-carboxamide and related compounds from literature:

Compound Name Substituent at Quinoxaline-2-Carboxamide Key Structural Features Reference
This compound [2,3'-Bipyridin]-3-ylmethyl Bipyridine moiety enhances π-π stacking potential; may improve CNS penetration due to lipophilicity. Hypothetical
3-(4-Fluoro-2-methoxyphenoxy)-N-(pyridin-4-yl)quinoxaline-2-carboxamide Pyridin-4-yl + fluorinated phenoxy Phenoxy group introduces electron-withdrawing effects; pyridine substitution favors hydrogen bonding.
3-[(4-Piperidin-1-ylphenyl)amino]quinoxaline-2-carboxamide 4-Piperidin-1-ylphenylamino Amino linker increases flexibility; piperidine enhances solubility via basic nitrogen.
N-(3-Cyanophenyl)-3-(4-fluoro-2-methoxyphenoxy)quinoxaline-2-carboxamide 3-Cyanophenyl + fluorinated phenoxy Cyano group improves dipole interactions; fluorine enhances metabolic stability.

Pharmacological and Physicochemical Properties

Binding Affinity and Selectivity
  • The bipyridinylmethyl group in the target compound likely enhances interactions with hydrophobic pockets in kinase domains (e.g., VEGF receptors) compared to phenoxy-substituted analogs .
  • In contrast, 3-[(4-piperidin-1-ylphenyl)amino]quinoxaline-2-carboxamide () may exhibit lower potency due to its flexible amino linker, which reduces rigidity and target specificity .
Solubility and Bioavailability
  • Phenoxy-substituted derivatives (e.g., 3-(4-fluoro-2-methoxyphenoxy)-N-(pyridin-4-yl)quinoxaline-2-carboxamide) show moderate aqueous solubility due to polar oxygen atoms, whereas the bipyridinylmethyl analog may require formulation adjustments for optimal absorption .
  • Piperidine-containing analogs () benefit from basic nitrogen, improving solubility in acidic environments like the stomach .
Metabolic Stability
  • Fluorinated phenoxy groups (e.g., N-(3-cyanophenyl)-3-(4-fluoro-2-methoxyphenoxy)quinoxaline-2-carboxamide) resist oxidative metabolism, extending half-life . The bipyridinylmethyl group, however, may undergo faster hepatic clearance due to aromatic ring oxidation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.